molecular formula C14H12N2O2S2 B2980813 (Z)-3-isopropyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 324560-87-4

(Z)-3-isopropyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No. B2980813
CAS RN: 324560-87-4
M. Wt: 304.38
InChI Key: KAZTZGSRUMJEKJ-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alkylidene oxindoles, such as the one you’re asking about, are important functional moieties and building blocks in pharmaceutical and synthetic chemistry . They are known as the central skeletons of many alkaloids with potential pharmaceutical activity .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of isatins with malononitriles in the presence of a catalyst . Another method involves the reactions of C5-substituted 2-oxindoles with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt) to give original (Z)-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one derivatives .


Molecular Structure Analysis

The molecular structure of these compounds typically includes an oxindole moiety with an exocyclic double bond at the C8, CN, and S groups .


Chemical Reactions Analysis

The chemical reactions involving these compounds often include a dithiazole ring-opening reaction .

Scientific Research Applications

Antibacterial Agents

The structural similarity of this compound to oxazolidinone antibiotics suggests potential antibacterial applications. Oxazolidinones are known for their unique mechanism of action, providing high antibiotic efficiency and low susceptibility to resistance mechanisms . This compound could be explored for its efficacy against multidrug-resistant Gram-positive bacteria.

Synthetic Chemistry Building Blocks

As a derivative of 2-oxindole, this compound can serve as a building block in synthetic chemistry. 2-Oxindoles are crucial in the synthesis of complex molecules due to their reactivity and stability. They are particularly useful in creating spirooxindoles, which are valuable in medicinal chemistry .

Protein Synthesis Inhibition

Given the oxazolidinone ring’s presence, this compound may act as a protein synthesis inhibitor. This function is critical in the development of new antibiotics, as it targets the ribosomal machinery of bacteria, preventing them from producing essential proteins .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in the determination of other substances. Their unique spectral properties might be utilized in spectrofluorimetry or voltammetry for detecting various analytes .

Drug Delivery Systems

The compound’s framework could be modified to enhance its solubility and bioavailability, making it a candidate for drug delivery system development. This is particularly relevant for drugs that need to cross biological barriers or be released in a controlled manner .

Anticancer Research

Compounds with an indole core are often investigated for their anticancer properties. The specific structure of this compound might interact with cellular pathways that are dysregulated in cancer cells, such as apoptosis or cell cycle control .

Modulation of Enzymatic Activity

The thiazolidinone and oxindole moieties are known to modulate the activity of various enzymes. This compound could be studied for its potential to influence enzymes like kinases, which play a pivotal role in signal transduction and metabolism .

Neuroprotective Agents

Indole derivatives have shown neuroprotective effects in various models of neurodegenerative diseases. Research into this compound could extend to its potential use in protecting neuronal cells from damage or death .

Mechanism of Action

While the specific mechanism of action for the compound you mentioned is not available, similar compounds have shown a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely. It’s important to refer to the specific Safety Data Sheets (SDS) for the compound for accurate information .

Future Directions

The future directions in the research of these compounds often involve the design and synthesis of novel oxindoles, bearing on the exocyclic double bond at the C8, CN, and S groups . These compounds are being investigated for their potential applications in various fields, including drug design processes .

properties

IUPAC Name

3-(4-hydroxy-3-propan-2-yl-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-7(2)16-13(18)11(20-14(16)19)10-8-5-3-4-6-9(8)15-12(10)17/h3-7,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHUOWIARUNNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-isopropyl-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.